Larixol

Description

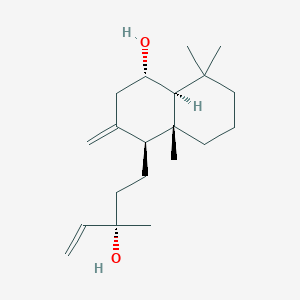

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(1S,4S,4aR,8aS)-4-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol |

InChI |

InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3/t15-,16-,17-,19+,20+/m0/s1 |

InChI Key |

CLGDBTZPPRVUII-HROONELDSA-N |

SMILES |

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@H](CC(=C)[C@@H]2CC[C@@](C)(C=C)O)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C |

Synonyms |

larixol |

Origin of Product |

United States |

Foundational & Exploratory

Larixol: A Labdane Diterpenoid with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Larixol, a naturally occurring labdane diterpenoid, has emerged as a molecule of significant interest in the scientific community.[1][2] Extracted primarily from the oleoresin of larch trees (Larix species), this compound and its derivatives have demonstrated a range of biological activities, positioning them as promising candidates for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols for key assays.

Core Compound Profile

-

Compound Name: this compound

-

Chemical Class: Labdane Diterpenoid

-

Natural Sources: Oleoresin of Larix decidua (European Larch), Larix sibirica, and other Larix species.[1]

-

Key Derivatives: Larixyl acetate

Biological Activities and Mechanism of Action

This compound and its derivatives have been shown to modulate key signaling pathways involved in inflammation and ion channel regulation. The primary mechanisms of action identified to date are the inhibition of the fMLP-induced neutrophil activation cascade and the blockade of TRPC6 channels.

Inhibition of fMLP-Induced Neutrophil Activation

This compound has been identified as an inhibitor of N-formylmethionyl-leucyl-phenylalanine (fMLP)-induced responses in human neutrophils.[3] fMLP is a potent chemoattractant that activates neutrophils, leading to a cascade of inflammatory responses. This compound exerts its inhibitory effects by interfering with the interaction between the βγ subunit of the fMLP receptor-associated Gi protein and its downstream signaling molecules.[3][4] This disruption leads to the attenuation of several key cellular events:

-

Inhibition of Superoxide Anion Production: this compound dose-dependently inhibits fMLP-induced superoxide anion production, a key component of the neutrophil respiratory burst.[3][4]

-

Reduction of Cathepsin G Release: The release of the serine protease cathepsin G from neutrophil granules upon fMLP stimulation is also significantly reduced by this compound.[3][4]

-

Impairment of Chemotaxis: this compound inhibits the chemotactic migration of neutrophils towards an fMLP gradient.[3][4]

-

Downregulation of Kinase Phosphorylation: this compound treatment leads to decreased phosphorylation of several downstream kinases, including Src, ERK1/2, p38, and AKT, further confirming its interference with the fMLP signaling cascade.[3][4]

Inhibition of TRPC6 Channels

This compound and its derivatives, notably larixyl acetate, have been identified as potent inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[5] TRPC6 is a non-selective cation channel implicated in various physiological and pathophysiological processes, including focal segmental glomerulosclerosis (FSGS).[3] The inhibitory activity of this compound derivatives on TRPC6 is a promising area of research for the development of novel therapeutics for kidney diseases and potentially other conditions involving TRPC6 dysregulation.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its derivatives.

| Compound | Assay | Target | Stimulus | IC50 (µM) | Reference |

| This compound | Superoxide Anion Production | Human Neutrophils | fMLP (0.1 µM) | 1.98 ± 0.14 | [4][6] |

| This compound | Cathepsin G Release | Human Neutrophils | fMLP | 2.76 ± 0.15 | [4][6] |

| Larixyl Acetate | TRPC6 Inhibition | Recombinant TRPC6 | 0.1 - 0.6 | [5] | |

| Larixyl Methylcarbamate | TRPC6 Inhibition | Recombinant TRPC6 | 0.15 ± 0.06 |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes modulated by this compound, the following diagrams have been generated using the DOT language.

References

- 1. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by… [ouci.dntb.gov.ua]

- 2. cjm.ichem.md [cjm.ichem.md]

- 3. (+)-Larixol and Larixyl Acetate: Syntheses, Phytochemical Studies and Biological Activity Assessments [ouci.dntb.gov.ua]

- 4. scispace.com [scispace.com]

- 5. cjm.ichem.md [cjm.ichem.md]

- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

Larixol Derivatives as TRPC6 Inhibitors for Focal Segmental Glomerulosclerosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Segmental Glomerulosclerosis (FSGS) is a leading cause of steroid-resistant nephrotic syndrome, often progressing to end-stage renal disease.[1] A key pathological driver in certain forms of hereditary FSGS involves gain-of-function mutations in the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, which is expressed in podocytes.[1] These mutations lead to excessive calcium (Ca2+) influx, causing podocyte injury, actin cytoskeleton rearrangement, and apoptosis.[2][3][4] Consequently, TRPC6 has emerged as a promising therapeutic target. Larixol, a natural diterpene, has served as a scaffold for the synthesis of potent TRPC6 inhibitors. This technical guide focuses on the preclinical data and methodologies surrounding a promising semi-synthetic derivative of this compound, larixyl carbamate, for the investigation of FSGS. While research is currently in the preclinical in vitro phase, the findings pave the way for further investigation into this compound class for FSGS therapy.[1]

Quantitative Data on Larixyl Carbamate Activity

The following tables summarize the in vitro inhibitory activity of Larixyl Carbamate (LC) on wild-type and various FSGS-associated mutant TRPC6 channels. Data is extracted from studies utilizing HEK293 cells stably expressing the respective human TRPC6 channel variants.

Table 1: Inhibitory Concentration (IC50) of Larixyl Carbamate on TRPC6 Channels

| Channel | Activating Stimulus | Larixyl Carbamate IC50 (µM) | Reference |

| Wild-Type TRPC6 | Oleoyl-acetyl-glycerol (OAG) | 0.28 ± 0.04 | [1] |

| M132T Mutant TRPC6 | Basal (Constitutively Active) | ~1 | [1] |

| R175Q Mutant TRPC6 | Basal (Constitutively Active) | ~1 | [1] |

Note: The primary study demonstrated strong inhibition of six different FSGS-related TRPC6 mutants by 1 µM of Larixyl Carbamate, though specific IC50 values for all mutants were not provided.[1]

Table 2: Selectivity of Larixyl Carbamate

| Channel Comparison | Selectivity Ratio (Fold Preference for TRPC6) | Reference |

| TRPC6 vs. TRPC3 | ~30 | [1] |

| TRPC6 vs. TRPC7 | ~5 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the key experiments cited in the research on larixyl carbamate.

Protocol 1: Intracellular Calcium Imaging using Fura-2 AM

This protocol is for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to TRPC6 channel activation and inhibition in cultured cells (e.g., HEK293 cells expressing TRPC6 or isolated podocytes).

Materials:

-

HEK293 cells stably expressing the TRPC6 channel of interest, cultured on glass coverslips.

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye.

-

Pluronic F-127.

-

Dimethyl sulfoxide (DMSO).

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

TRPC6 agonist (e.g., Oleoyl-acetyl-glycerol - OAG).

-

Larixyl Carbamate.

-

Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of ~510 nm).

Procedure:

-

Cell Preparation: Plate HEK293 cells expressing the TRPC6 construct on sterile glass coverslips and grow to 70-80% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).

-

Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye dispersion.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

-

De-esterification:

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Calcium Imaging:

-

Mount the coverslip onto the stage of the fluorescence microscope.

-

Perfuse the cells with HBSS and establish a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.

-

To assess channel activation, perfuse the cells with a solution containing the TRPC6 agonist (e.g., 100 µM OAG).

-

To assess inhibition, pre-incubate the cells with Larixyl Carbamate at the desired concentration for a specified period before adding the agonist.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

-

Calculate the change in the F340/F380 ratio over time to determine the cellular response to the agonist and the inhibitory effect of Larixyl Carbamate.

-

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording the ion channel currents through TRPC6 channels in response to voltage changes and pharmacological agents.

Materials:

-

HEK293 cells expressing the TRPC6 channel of interest.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for pulling micropipettes.

-

External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

TRPC6 agonist (e.g., OAG).

-

Larixyl Carbamate.

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Preparation: Place a coverslip with adherent HEK293 cells expressing TRPC6 into the recording chamber on the microscope stage and perfuse with the external solution.

-

Seal Formation:

-

Using the micromanipulator, carefully approach a target cell with the patch pipette.

-

Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

-

Current Recording:

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit ionic currents.

-

Record baseline currents.

-

Apply the TRPC6 agonist (e.g., 100 µM OAG) to the bath solution to activate TRPC6 channels and record the resulting currents.

-

To test for inhibition, apply Larixyl Carbamate to the bath solution at the desired concentration and record the effect on the agonist-induced currents.

-

-

Data Analysis:

-

Measure the amplitude of the inward and outward currents at specific voltages.

-

Construct current-voltage (I-V) relationship curves.

-

Quantify the percentage of inhibition of the agonist-induced current by Larixyl Carbamate.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving TRPC6 in podocytes and a general experimental workflow for evaluating TRPC6 inhibitors.

Caption: TRPC6 signaling cascade in podocytes leading to injury.

Caption: Workflow for evaluating this compound derivatives as TRPC6 inhibitors.

Discussion and Future Directions

The available data strongly suggest that larixyl carbamate is a potent and selective inhibitor of wild-type and FSGS-associated mutant TRPC6 channels in vitro.[1] The primary mechanism of action is the direct blockade of the TRPC6 ion channel, thereby preventing the pathological influx of calcium that drives podocyte injury.[1][2]

It is important to note that, to date, there is a lack of publicly available data on the in vivo efficacy of larixyl carbamate or other this compound derivatives in animal models of FSGS. Furthermore, specific pharmacokinetic and toxicity data for larixyl carbamate are not yet available. While carbamates as a chemical class have a range of toxicological profiles, the safety of this specific derivative would need to be rigorously evaluated.

Future research should focus on:

-

In vivo efficacy studies: Testing larixyl carbamate in established animal models of FSGS to assess its ability to reduce proteinuria and prevent glomerulosclerosis.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of larixyl carbamate, as well as its dose-response relationship in vivo.

-

Toxicology studies: A comprehensive evaluation of the safety profile of larixyl carbamate is essential before it can be considered for further development.

References

- 1. Pharmacological inhibition of focal segmental glomerulosclerosis‐related, gain of function mutants of TRPC6 channels by semi‐synthetic derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Activation of TRPC6 by AngⅡ Induces Podocyte Injury and Participates in Proteinuria of Nephrotic Syndrome [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Role of Transient Receptor Potential Canonical Channel 6 (TRPC6) in Diabetic Kidney Disease by Regulating Podocyte Actin Cytoskeleton Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

Phytochemical Analysis of Larix Species for Larixol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larixol, a labdane-type diterpene, has garnered significant interest within the scientific community due to its potential therapeutic applications. Found primarily in various species of the Larix genus (larches), this compound has demonstrated noteworthy biological activities, including anti-inflammatory properties. This technical guide provides a comprehensive overview of the phytochemical analysis of Larix species for the isolation and quantification of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to conduct their own investigations into this promising natural product. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key workflows and biological pathways.

Quantitative Analysis of this compound in Larix Species

The concentration of this compound can vary significantly between different Larix species and even within different tissues of the same tree. The following table summarizes the quantitative data on this compound content from various studies, providing a comparative baseline for researchers.

| Larix Species | Plant Part | Extraction Solvent | Analytical Method | This compound Content | Reference |

| Larix decidua | Wood and Bark | n-hexane | GC-MS | 4.85% (wood extract), 33.29% (bark extract) | [1] |

| Larix gmelinii | Rhytidome | Not Specified | GC-MS | 4186 µg/g | [1] |

| Larix gmelinii | Secondary Phloem | Not Specified | GC-MS | 1646 µg/g | [1] |

| Larix kaempferi | Rhytidome | Not Specified | GC-MS | 145 µg/g | [1] |

| Larix kaempferi | Secondary Phloem | Not Specified | GC-MS | 61 µg/g | [1] |

| Larix gmelinii var. japonica x L. kaempferi (F1 hybrid) | Rhytidome | Not Specified | GC-MS | 2719 µg/g | [1] |

| Larix gmelinii var. japonica x L. kaempferi (F1 hybrid) | Secondary Phloem | Not Specified | GC-MS | 1262 µg/g | [1] |

| Larix decidua | Dead Knotwood | n-hexane | GC-MS | Higher than sapwood and sound knotwood | [2] |

Experimental Protocols

Sample Preparation

-

Collection and Identification: Collect plant material from the desired Larix species. Proper botanical identification is crucial to ensure the accuracy of the study.

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, oven-drying at a low temperature (e.g., 40-50°C) can be employed to expedite the process.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient extraction.

Extraction of this compound

Accelerated Solvent Extraction is an efficient method for extracting this compound from Larix samples.

-

Cell Preparation: Mix the powdered plant material with a dispersing agent like diatomaceous earth and pack it into the extraction cell.

-

Solvent Selection: n-Hexane is a commonly used solvent for the selective extraction of this compound.

-

ASE Parameters:

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static Time: 10 minutes per cycle

-

Number of Cycles: 3

-

-

Collection: The extract is collected in a vial.

-

Concentration: The solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Apparatus Setup: Set up a Soxhlet apparatus with a round-bottom flask, Soxhlet extractor, and condenser.

-

Sample Placement: Place the powdered plant material in a thimble and insert it into the Soxhlet extractor.

-

Solvent Addition: Fill the round-bottom flask with n-hexane.

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample, extracting the this compound. The process is allowed to continue for several hours (e.g., 6-8 hours) until the solvent in the extractor becomes colorless.

-

Concentration: Concentrate the extract using a rotary evaporator.

Isolation and Purification

-

Column Chromatography: The crude extract can be subjected to column chromatography on silica gel.

-

Elution: A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different components.

-

Fraction Collection: Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

Crystallization: Combine the fractions containing this compound and crystallize the compound using a suitable solvent system (e.g., n-hexane/ethyl acetate) to obtain pure this compound.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Accurately weigh a known amount of the extract.

-

Dissolve the extract in a suitable solvent (e.g., n-hexane or dichloromethane).

-

If necessary, derivatize the sample to improve volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS).

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

-

Identification and Quantification:

-

Identify the this compound peak based on its retention time and mass spectrum by comparing it with a pure standard.

-

Quantify the amount of this compound using a calibration curve prepared from a series of standard solutions of known concentrations.

-

Visualizations

Experimental Workflow for this compound Analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

This compound Inhibition of the fMLP Signaling Pathway

Caption: this compound's inhibition of the fMLP-induced inflammatory pathway.

Conclusion

This technical guide provides a foundational framework for the phytochemical analysis of Larix species with a specific focus on this compound. The presented quantitative data offers a valuable resource for comparative studies, while the detailed experimental protocols for extraction, isolation, and quantification provide practical guidance for laboratory work. The visualized experimental workflow and signaling pathway serve to clarify complex processes and relationships. It is anticipated that this guide will be a valuable asset to researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration into the therapeutic potential of this compound.

References

Larixol's Interaction with G-Protein Coupled Receptors and TRPC6 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larixol, a labdane-type diterpene, has been the subject of investigation for its potential interactions with cellular signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and transient receptor potential canonical 6 (TRPC6) channels. Initial studies pointed towards an inhibitory role of this compound on GPCR-mediated neutrophil activation by interfering with the Gβγ subunit of the Gi protein. However, this has been a point of contention in the scientific literature. More robust evidence now supports this compound and its derivatives as inhibitors of TRPC6 channels, which are implicated in various physiological and pathological processes. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, presenting the conflicting evidence regarding its interaction with GPCRs and detailing its more established role as a TRPC6 inhibitor. It includes a summary of quantitative data, detailed experimental protocols from key studies, and visualizations of the pertinent signaling pathways and experimental workflows.

This compound and G-Protein Coupled Receptor Signaling: A Controversial Interaction

Initial research suggested that this compound could modulate the signaling of G-protein coupled receptors, specifically those coupled to the Gi protein. A study by Liao and colleagues in 2022 proposed that this compound inhibits neutrophil activation induced by the N-formylmethionyl-leucyl-phenylalanine (fMLP) receptor, a classic example of a Gi-coupled GPCR.[1][2]

The proposed mechanism did not involve direct antagonism of the fMLP receptor itself, but rather an interference with the downstream signaling cascade. Specifically, the study suggested that this compound disrupts the interaction between the Gβγ subunit, which dissociates from the Gαi subunit upon receptor activation, and its downstream effectors.[1][2] This disruption would in turn inhibit physiological responses in neutrophils such as superoxide anion production, degranulation (cathepsin G release), and chemotaxis.[1][2]

However, this finding was later challenged. A subsequent study by Sundqvist and colleagues, published in 2023, reported that this compound, sourced from two different commercial suppliers, failed to inhibit neutrophil responses mediated by the Gαi-coupled formyl peptide receptors FPR1 and FPR2. It is important to note that this contradictory paper has since been withdrawn, and the reasons for the withdrawal have not been publicly detailed. This leaves the initial findings by Liao et al. as the primary, albeit debated, evidence for a direct interaction of this compound with the GPCR signaling cascade.

Quantitative Data on this compound's Proposed GPCR-Related Effects

The following table summarizes the quantitative data from the study by Liao et al. (2022), suggesting an inhibitory effect of this compound on fMLP-induced neutrophil functions.

| Parameter | Agonist | This compound IC50 (µM) | Cell Type | Reference |

| Superoxide Anion Production | fMLP (0.1 µM) | 1.98 ± 0.14 | Human Neutrophils | [1][2] |

| Cathepsin G Release | fMLP (0.1 µM) | 2.76 ± 0.15 | Human Neutrophils | [1][2] |

Proposed Signaling Pathway of this compound's Interference with Gβγ

The following diagram illustrates the proposed mechanism by which this compound is thought to interfere with the Gi-protein signaling pathway downstream of the fMLP receptor.

This compound and its Derivatives as TRPC6 Channel Inhibitors

In contrast to the debated effects on GPCR signaling, there is more consistent and robust evidence for the activity of this compound and its acetylated derivative, larixyl acetate, as inhibitors of the TRPC6 channel.[3][4] TRPC6 is a non-selective cation channel that plays a role in various cellular processes by mediating calcium and sodium influx.

Studies by Urban and colleagues have demonstrated that this compound and particularly larixyl acetate are potent blockers of Ca2+ entry and ionic currents through TRPC6 channels.[3][4] This inhibition is selective for TRPC6 over other TRP channel family members, such as TRPC3 and TRPC7.[3]

Quantitative Data on this compound's TRPC6 Inhibitory Effects

The following table summarizes the quantitative data for the inhibitory effects of this compound and its derivatives on TRPC channels.

| Compound | Channel | Agonist | IC50 (µM) | Cell Type | Reference |

| This compound | TRPC6 | OAG | 2.04 | HEK hTRPC6-YFP | [4] |

| Larixyl Acetate | TRPC6 | OAG | 0.58 | HEK hTRPC6-YFP | [4] |

| Larixyl Acetate | TRPC3 | OAG | 6.38 | HEK hTRPC3-YFP | [4] |

| This compound | TRPC6 | GPCR agonists | 1.57 | HEK hTRPC6-YFP | [4] |

| Larixyl Acetate | TRPC6 | GPCR agonists | 0.65 | HEK hTRPC6-YFP | [4] |

OAG: 1-oleoyl-2-acetyl-sn-glycerol (a diacylglycerol analog) GPCR agonists: a mix of carbachol, ATP, and thrombin

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in the literature for both the proposed GPCR interaction and the established TRPC6 inhibition.

Co-Immunoprecipitation to Assess this compound's Effect on Gβγ Interaction (as described by Liao et al., 2022)

This protocol is for investigating whether this compound inhibits the interaction of the Gβγ subunit with its downstream effectors in fMLP-stimulated human neutrophils.

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using dextran sedimentation, hypotonic lysis of red blood cells, and a Ficoll-Hypaque gradient.

-

Cell Lysis: Resuspend purified neutrophils in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Pre-treatment and Stimulation: Pre-incubate neutrophils with this compound (at desired concentrations) or vehicle control for a specified time (e.g., 10 minutes) at 37°C. Subsequently, stimulate the cells with fMLP (e.g., 100 nM) for a short period (e.g., 30 seconds) to induce G-protein activation.

-

Immunoprecipitation:

-

Add an antibody specific for a Gβ subunit to the cell lysates and incubate overnight at 4°C with gentle rotation to form antibody-Gβ complexes.

-

Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for a further 2-4 hours at 4°C to capture the immune complexes.

-

Centrifuge to pellet the beads and wash them several times with cold lysis buffer to remove non-specifically bound proteins.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against a downstream effector of Gβγ (e.g., PLCβ2 or PI3Kγ) and a Gβ subunit (as a loading control).

-

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Analysis: Quantify the band intensities to determine the amount of the downstream effector that co-immunoprecipitated with the Gβ subunit. A decrease in the co-immunoprecipitated effector in this compound-treated samples compared to the vehicle control would suggest that this compound interferes with the Gβγ-effector interaction.

Calcium Imaging Assay to Determine TRPC6 Inhibition (based on Urban et al., 2016)

This protocol is for measuring the inhibitory effect of this compound or its derivatives on TRPC6 channel activity using a cell-based calcium imaging assay.

-

Cell Culture and Transfection: Culture HEK293 cells stably expressing YFP-tagged human TRPC6 (HEK hTRPC6-YFP).

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.

-

Compound Incubation: Pre-incubate the dye-loaded cells with various concentrations of this compound, larixyl acetate, or vehicle control for a specified period.

-

TRPC6 Activation and Imaging:

-

Place the cells on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Establish a baseline fluorescence reading.

-

Activate TRPC6 channels by adding a specific agonist, such as the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (OAG), or a cocktail of GPCR agonists that activate phospholipase C.

-

Record the changes in intracellular calcium concentration ([Ca2+]i) over time by measuring the fluorescence intensity.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (e.g., ratio of F340/F380 for Fura-2 or ΔF/F0 for Fluo-4) to represent the change in [Ca2+]i.

-

Determine the peak [Ca2+]i increase in response to the agonist for each concentration of the test compound.

-

Plot the percentage of inhibition of the agonist-induced calcium influx against the concentration of the this compound compound.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Experimental Workflow for Co-Immunoprecipitation

The following diagram outlines the key steps in the co-immunoprecipitation workflow used to investigate protein-protein interactions.

Conclusion

The current body of scientific evidence presents a complex picture of this compound's pharmacological activity. While the initial hypothesis of its interaction with the GPCR signaling cascade via the Gβγ subunit is intriguing, the withdrawal of a conflicting study underscores the need for further independent validation to definitively establish this mechanism.

In contrast, the role of this compound and its derivatives as inhibitors of TRPC6 channels is more firmly established, with quantitative data supporting their potency and selectivity. This makes TRPC6 a more promising target for the therapeutic application of this compound-related compounds, particularly in diseases where TRPC6 channel dysfunction is implicated.

For researchers and drug development professionals, it is crucial to consider the entirety of the available evidence. Future investigations should aim to resolve the controversy surrounding the GPCR interaction and further explore the therapeutic potential of this compound and its analogs as TRPC6 inhibitors. The detailed experimental protocols provided in this guide should serve as a valuable resource for designing and interpreting future studies in this area.

References

- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 3. Identification and Validation of Larixyl Acetate as a Potent TRPC6 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of Larixol: A Technical Guide for Researchers

For Immediate Release

Mass Spectrometry Data of Larixol

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The data presented below was obtained from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound.[1]

| Parameter | Value | Source |

| Precursor m/z | 323.9383773803711 | [1] |

| Precursor Type | [M+H]⁺ | [1] |

| Ionization Mode | Positive | [1] |

| Instrument Type | Linear Ion Trap | [1] |

| Top 5 Peaks (m/z) | 212.85 (100%) | [1] |

| 245.85 (100%) | [1] | |

| 197.87 (5.46%) | [1] | |

| 150.88 (4.50%) | [1] | |

| 185.84 (1.12%) | [1] |

Experimental Protocols

The following sections detail representative protocols for the acquisition of NMR and MS data for a diterpenoid such as this compound. These protocols are based on established methodologies for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for the structural elucidation of a novel or isolated diterpenoid involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

2.1.1. Sample Preparation

-

Sample Purity: Ensure the sample of the diterpenoid is of high purity (>95%), as impurities can complicate spectral interpretation.

-

Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2.1.2. NMR Data Acquisition

Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

¹H NMR (Proton NMR): Provides information on the number, environment, and coupling of protons.

-

¹³C NMR (Carbon NMR): Provides information on the number and type of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule.

2.2.1. Sample Preparation

-

Sample Solution: Prepare a dilute solution of the purified diterpenoid (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2.2.2. MS Data Acquisition

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source.

-

Ionization Technique: Electrospray ionization (ESI) is a common and effective soft ionization technique for diterpenoids.

-

Analysis Mode: Acquire data in both positive and negative ion modes to obtain comprehensive information.

-

Data Analysis: Determine the accurate mass of the molecular ion to calculate the elemental composition. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns, which aid in structural elucidation by identifying characteristic fragments of the molecule.

Workflow for Spectroscopic Analysis of a Natural Product

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic techniques.

References

Larixol: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larixol, a labdane-type diterpene, has emerged as a molecule of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic applications, with a focus on its anti-inflammatory and ion channel modulating properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms. While promising, it is also crucial to acknowledge the existing research gaps and conflicting findings that warrant further investigation.

Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects, primarily through its modulation of neutrophil activity. Neutrophils are key players in the innate immune response, and their over-activation can lead to tissue damage.

Inhibition of Neutrophil Functions

Studies have shown that this compound can inhibit key functions of human neutrophils induced by the chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP).

| Parameter | Inhibitor | IC50 (µM) | Reference |

| fMLP-induced Superoxide Anion Production | This compound | 1.98 ± 0.14 | [1][2] |

| fMLP-induced Cathepsin G Release | This compound | 2.76 ± 0.15 | [1][2] |

Mechanism of Action in Neutrophils: A Point of Contention

The precise mechanism by which this compound exerts its inhibitory effects on neutrophils is a subject of ongoing research and some debate.

One study suggests that this compound's anti-inflammatory action stems from its ability to interfere with the signaling cascade downstream of the fMLP receptor. Specifically, it is proposed that this compound targets the βγ subunit of the Gi-protein, thereby inhibiting the interaction with its downstream effectors like Src kinase and PLCβ.[1][2] This disruption leads to the attenuation of several subsequent signaling events, including Src kinase phosphorylation, ERK1/2, p38, and AKT phosphorylation, intracellular calcium mobilization, and PKC phosphorylation.[1][2][3]

However, a more recent study challenges this hypothesis.[4] This research indicates that this compound, sourced from two different commercial suppliers, did not inhibit neutrophil responses mediated through the formyl peptide receptors FPR1 and FPR2, which are coupled to Gαi containing G proteins.[4] This conflicting evidence highlights the need for further studies to elucidate the exact molecular targets of this compound in neutrophils.

Caption: Proposed mechanism of this compound's inhibitory action on fMLP-induced neutrophil signaling.

Experimental Protocols: Anti-inflammatory Assays

This assay measures the production of superoxide anions, a key reactive oxygen species generated by activated neutrophils.

-

Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors.

-

Assay Principle: The assay is based on the superoxide dismutase-inhibitable reduction of ferricytochrome c.

-

Procedure:

-

Neutrophils are pre-incubated with this compound at various concentrations.

-

Ferricytochrome c is added to the cell suspension.

-

Neutrophil activation is initiated by the addition of fMLP.

-

The change in absorbance at 550 nm, corresponding to the reduction of ferricytochrome c, is measured over time using a spectrophotometer.

-

-

Data Analysis: The rate of superoxide production is calculated, and the IC50 value for this compound is determined.

This assay is used to measure changes in the concentration of intracellular free calcium ([Ca2+]i) following cell stimulation.[5][6][7][8][9]

-

Cell Preparation: Neutrophils are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM.

-

Assay Principle: The fluorescent dye exhibits a shift in its excitation or emission spectrum upon binding to free calcium.

-

Procedure:

-

Dye-loaded neutrophils are pre-incubated with this compound.

-

The cells are stimulated with fMLP.

-

Changes in fluorescence are monitored using a fluorescence spectrophotometer or a plate reader.

-

-

Data Analysis: The increase in intracellular calcium concentration is quantified and compared between control and this compound-treated cells.

TRPC6 Channel Inhibition

This compound and its derivatives have been identified as inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a non-selective cation channel implicated in various physiological and pathological processes.

Potency and Selectivity

Both this compound and its acetylated form, larixyl acetate, have been shown to block TRPC6 channels. Larixyl acetate, in particular, exhibits high potency and selectivity.

| Compound | Target | IC50 (µM) | Selectivity over TRPC3 | Selectivity over TRPC7 | Reference |

| This compound | TRPC6 | ~2.04 | - | - | [10] |

| Larixyl Acetate | TRPC6 | 0.1 - 0.6 | ~12-fold | ~5-fold | [11] |

Therapeutic Implications of TRPC6 Inhibition

The ability of this compound derivatives to inhibit TRPC6 suggests their potential in treating conditions where TRPC6 hyperactivity is a contributing factor.

A study using a mouse model of mild TBI demonstrated that in vivo treatment with larixyl acetate improved endothelial function, suggesting a protective role against TBI-induced systemic vascular dysfunction. The proposed mechanism involves the inhibition of TRPC6 channels, potentially activated by inflammatory mediators released after injury.

Caption: Experimental workflow for investigating the effects of larixyl acetate in a TBI model.

Experimental Protocol: Patch Clamp Electrophysiology for TRPC6 Inhibition

Patch clamp is a gold-standard technique for studying ion channel activity and the effects of pharmacological modulators.[12][13]

-

Cell Line: HEK293 cells stably expressing human TRPC6 channels are commonly used.

-

Assay Principle: This technique allows for the direct measurement of ionic currents flowing through the TRPC6 channels in the cell membrane.

-

Procedure:

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The whole-cell configuration is established to control the intracellular solution and membrane potential.

-

TRPC6 channels are activated using a specific agonist (e.g., a diacylglycerol analog).

-

The effect of this compound or its derivatives on the agonist-induced current is measured.

-

-

Data Analysis: The inhibition of the TRPC6 current by the test compound is quantified to determine its potency (IC50).

Other Potential Therapeutic Applications: Areas for Future Research

While the anti-inflammatory and TRPC6 inhibitory effects of this compound are the most studied, preliminary evidence and traditional uses suggest other potential therapeutic avenues that warrant further investigation.

Antimicrobial Activity

A review on this compound and its acetate mentions antimicrobial activity as one of their biological properties. However, specific data on the spectrum of activity and minimum inhibitory concentrations (MICs) for pure this compound are scarce.

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[14][15][16][17]

-

Principle: A serial dilution of the test compound (this compound) is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.

-

Procedure:

-

Prepare a two-fold serial dilution of this compound in broth medium.

-

Inoculate each well with a standardized bacterial or fungal suspension.

-

Include positive (microorganism without this compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

-

Antioxidant Activity

The antioxidant potential of this compound has also been reported in a review, but quantitative data from specific assays are limited.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.[18][19][20][21][22]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Procedure:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark for a specific period.

-

The absorbance is measured at 517 nm.

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.

Anti-Cancer Activity

The cytotoxic effects of this compound against cancer cell lines have been mentioned in a review, but specific studies detailing the types of cancer cells and the corresponding IC50 values are needed.

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[23][24][25][26][27]

-

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

The MTT reagent is added to each well, and the plate is incubated.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Pharmacokinetics and Toxicity

Currently, there is a significant lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicity profile of this compound. Such studies are crucial for the progression of any potential therapeutic candidate into preclinical and clinical development.

Recommended Future Studies

-

In vitro metabolism studies: Using liver microsomes or hepatocytes to identify metabolic pathways and potential drug-drug interactions.

-

In vivo pharmacokinetic studies: In animal models to determine key parameters such as bioavailability, half-life, and clearance.

-

Acute and chronic toxicity studies: In relevant animal models to establish the safety profile and identify any potential target organs of toxicity.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and diseases associated with TRPC6 channel dysfunction. The existing data on its inhibitory effects on neutrophil activation and TRPC6 channels are compelling. However, the conflicting reports on its precise anti-inflammatory mechanism and the limited information on its other potential biological activities, pharmacokinetics, and toxicity underscore the need for further rigorous investigation. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound.

References

- 1. This compound inhibits fMLP-induced superoxide anion production and chemotaxis by targeting the βγ subunit of Gi-protein of fMLP receptor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 3. researchgate.net [researchgate.net]

- 4. This compound is not an inhibitor of Gαi containing G proteins and lacks effect on signaling mediated by human neutrophil expressed formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 8. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The development of automated patch clamp assays for canonical transient receptor potential channels TRPC3, 6, and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human TRPC6 expressed in HEK 293 cells forms non-selective cation channels with limited Ca2+ permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. idexx.dk [idexx.dk]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A high throughput proliferation and cytotoxicity assay for co-cultured isogenic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. sites.ualberta.ca [sites.ualberta.ca]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Larixol Derivatives for Enhanced Potency

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Larixol derivatives and protocols for evaluating their enhanced potency as modulators of key biological targets. This compound, a labdane-type diterpene, and its derivatives have garnered significant interest for their therapeutic potential, particularly as inhibitors of Transient Receptor Potential Canonical 6 (TRPC6) channels and as modulators of neutrophil function.

This document offers detailed methodologies for the synthesis of potent this compound derivatives, protocols for relevant biological assays, and a summary of their reported activities. Additionally, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers in the field.

Data Presentation: Potency of this compound Derivatives

The following table summarizes the inhibitory potency of this compound and several of its synthetic derivatives against the TRPC6 ion channel, a key target in various pathological conditions including focal segmental glomerulosclerosis (FSGS).[1]

| Compound | Target | Assay | IC50 (µM) | Selectivity | Reference |

| This compound | TRPC6 | OAG-induced Ca2+ influx | ~2.0 | Preferential for TRPC6 over TRPC3 | Urban et al. |

| Larixyl Acetate | TRPC6 | OAG-induced Ca2+ influx | 0.26 | 12-fold selective over TRPC3 | [1] |

| Larixyl Carbamate | TRPC6 | Not specified | Potent inhibitor | Subtype-selective | [1] |

| Larixyl Methylcarbamate | TRPC6 | Not specified | 0.15 ± 0.06 | High subtype selectivity towards TRPC3 | [1] |

| Larixyl Hydrazide | TRPC6 | Not specified | Low µM | Blocks TRPC6 | [1] |

| Larixyl Methylcarbonate | TRPC6 | Not specified | Low µM | Potent blocker of TRPC6 | [1] |

Experimental Protocols

Synthesis of this compound Derivatives

The following protocols describe the synthesis of two key derivatives of this compound: Larixyl Acetate and Larixyl N-Methylcarbamate. These derivatives have shown enhanced potency and selectivity as TRPC6 inhibitors.

a) Protocol 1: Synthesis of Larixyl Acetate

This protocol describes the acetylation of the C6 hydroxyl group of this compound.

Materials:

-

(+)-Larixol

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for column chromatography

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve (+)-Larixol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Larixyl Acetate.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

b) Protocol 2: Synthesis of Larixyl N-Methylcarbamate

This protocol details a two-step synthesis of Larixyl N-Methylcarbamate via an activated carbonyldiimidazole intermediate.[1]

Materials:

-

(+)-Larixol

-

1,1'-Carbonyldiimidazole (CDI)

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for column chromatography

-

Rotary evaporator

-

Standard laboratory glassware

Procedure: Step 1: Formation of the Imidazole-1-carboxylate Intermediate

-

Dissolve (+)-Larixol (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the activated intermediate by TLC.

Step 2: Reaction with Methylamine

-

Cool the reaction mixture containing the imidazole-1-carboxylate intermediate to 0 °C.

-

Slowly add methylamine solution (2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure Larixyl N-Methylcarbamate.

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

The following protocols are designed to assess the biological activity of the synthesized this compound derivatives.

a) Protocol 3: Whole-Cell Patch-Clamp Assay for TRPC6 Inhibition

This protocol describes the electrophysiological assessment of TRPC6 channel inhibition in a heterologous expression system (e.g., HEK293 cells stably expressing human TRPC6).

Materials:

-

HEK293 cells stably expressing human TRPC6

-

Cell culture medium and supplements

-

Poly-L-lysine coated glass coverslips

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

Micropipette puller

-

Microscope

-

Perfusion system

-

External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA, pH 7.2 with CsOH.

-

1-oleoyl-2-acetyl-sn-glycerol (OAG) stock solution (TRPC6 activator)

-

This compound derivative stock solutions in DMSO

Procedure:

-

Cell Preparation: Plate HEK293-hTRPC6 cells onto poly-L-lysine coated glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Establish a giga-ohm seal between the patch pipette and a single cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Data Acquisition:

-

Apply a ramp voltage protocol (e.g., -100 mV to +100 mV over 400 ms) every 5 seconds to elicit TRPC6 currents.

-

Establish a stable baseline current.

-

Activate TRPC6 channels by perfusing the cell with the external solution containing a known concentration of OAG (e.g., 50-100 µM).

-

Once a stable activated current is achieved, co-apply the this compound derivative at various concentrations.

-

Record the inhibition of the OAG-activated current by the derivative.

-

Wash out the derivative to observe any recovery of the current.

-

-

Data Analysis:

-

Measure the peak inward and outward currents at specific voltages (e.g., -80 mV and +80 mV) from the voltage ramps.

-

Calculate the percentage of inhibition for each concentration of the this compound derivative.

-

Construct a concentration-response curve and determine the IC50 value by fitting the data to a Hill equation.

-

b) Protocol 4: fMLP-Induced Superoxide Production in Human Neutrophils (Cytochrome c Reduction Assay)

This protocol measures the production of extracellular superoxide anions by neutrophils upon stimulation with N-formylmethionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant.

Materials:

-

Freshly drawn human venous blood from healthy donors

-

Ficoll-Paque or other density gradient medium for neutrophil isolation

-

Red Blood Cell (RBC) Lysis Buffer

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺

-

Cytochrome c from equine heart

-

N-formylmethionyl-leucyl-phenylalanine (fMLP)

-

Superoxide dismutase (SOD)

-

This compound derivative stock solutions in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 550 nm

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from whole blood using density gradient centrifugation followed by hypotonic lysis of remaining red blood cells.

-

Wash the purified neutrophils with HBSS without Ca²⁺/Mg²⁺ and resuspend in HBSS with Ca²⁺/Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the indicated order:

-

HBSS with Ca²⁺/Mg²⁺

-

Cytochrome c (final concentration 50-100 µM)

-

This compound derivative at various concentrations or vehicle (DMSO)

-

For control wells to confirm superoxide specificity, add SOD (final concentration 100 U/mL).

-

-

Pre-incubate the plate at 37 °C for 10-15 minutes.

-

-

Neutrophil Stimulation and Measurement:

-

Add the neutrophil suspension to each well.

-

Initiate the reaction by adding fMLP to a final concentration of 1 µM.

-

Immediately place the plate in a microplate reader pre-warmed to 37 °C.

-

Measure the change in absorbance at 550 nm kinetically over 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of cytochrome c reduction (change in absorbance per minute) for each condition.

-

The SOD-inhibitable portion of the cytochrome c reduction represents superoxide production.

-

Determine the percentage of inhibition of fMLP-induced superoxide production by each concentration of the this compound derivative.

-

Calculate the IC50 value from the concentration-response curve.

-

c) Protocol 5: fMLP-Induced Elastase Release from Human Neutrophils

This protocol quantifies the release of the primary granule enzyme, elastase, from neutrophils upon stimulation with fMLP.

Materials:

-

Isolated human neutrophils (as in Protocol 4)

-

HBSS with Ca²⁺/Mg²⁺

-

Cytochalasin B

-

fMLP

-

This compound derivative stock solutions in DMSO

-

Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Centrifuge for microplates

Procedure:

-

Neutrophil Preparation: Resuspend isolated neutrophils in HBSS with Ca²⁺/Mg²⁺ at a concentration of 2 x 10⁶ cells/mL.

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Neutrophil suspension

-

This compound derivative at various concentrations or vehicle (DMSO)

-

-

Pre-incubate at 37 °C for 10 minutes.

-

Add Cytochalasin B (final concentration 5 µg/mL) to all wells and incubate for a further 5 minutes at 37 °C.

-

-

Stimulation and Enzyme Release:

-

Stimulate the neutrophils by adding fMLP (final concentration 1 µM).

-

Incubate the plate at 37 °C for 15 minutes.

-

Stop the reaction by placing the plate on ice and then centrifuge the plate at 400 x g for 5 minutes at 4 °C to pellet the cells.

-

-

Elastase Activity Measurement:

-

Carefully transfer the supernatant from each well to a new 96-well plate.

-

Add the elastase substrate to each well.

-

Incubate at 37 °C and monitor the change in absorbance at 405 nm over time.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in absorbance per minute), which is proportional to the amount of released elastase.

-

Determine the percentage of inhibition of fMLP-induced elastase release for each concentration of the this compound derivative.

-

Calculate the IC50 value from the concentration-response curve.

-

Mandatory Visualizations

General Synthetic Workflow for this compound Derivatives

Caption: General workflow for synthesizing potent this compound derivatives.

TRPC6 Signaling Pathway

Caption: Simplified TRPC6 signaling pathway and point of inhibition.

fMLP Signaling Pathway in Neutrophils

Caption: Key fMLP signaling events leading to neutrophil activation.

References

Protocol for the Extraction and Purification of Larixol from Larch Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larixol, a labdane-type diterpene found in the resin of larch trees (Larix species), has garnered significant interest in the scientific community. Research has highlighted its potential as a modulator of key signaling pathways, including the inhibition of G-protein-coupled receptor signaling in neutrophils and the selective inhibition of Transient Receptor Potential Canonical 6 (TRPC6) channels.[1][2] These activities suggest a therapeutic potential for this compound in inflammatory diseases and conditions associated with TRPC6 channel dysfunction. This document provides a comprehensive protocol for the extraction of this compound from larch resin, its subsequent purification, and an overview of its known biological activities and associated signaling pathways.

Data Presentation

The following table summarizes quantitative data related to the extraction of this compound and associated compounds from various parts of larch trees.

| Source Material | Extraction Method | Solvent(s) | Compound | Concentration / Yield | Reference |

| European Larch (Larix decidua) Oleoresin | Not Specified | Not Specified | This compound and Larixyl Acetate (combined) | ~40% of oleoresin | [3] |

| European Larch (Larix decidua) Heartwood | Hexane Extraction | Hexane | Larixyl Acetate | 2.0 - 2.5 mg/g of dry wood | [3] |

| European Larch (Larix decidua) Bark | n-Hexane Extraction | n-Hexane | This compound | 33.29% of extract | [1] |

| European Larch (Larix decidua) Wood | n-Hexane Extraction | n-Hexane | This compound | 4.85% of extract | [1] |

| Larch Dead Knotwood | Accelerated Solvent Extraction (ASE) | Hexane | Total Hexane Extract | 7.06 mg/g of dried material | [4] |

| Larch Sound Knotwood | Accelerated Solvent Extraction (ASE) | Hexane | Total Hexane Extract | 5.05 mg/g of dried material | [4] |

| Larch Wood (Sapwood/Heartwood mix) | Accelerated Solvent Extraction (ASE) | Hexane | Total Hexane Extract | 2.46 mg/g of dried material | [4] |

Experimental Protocols

Part 1: Extraction of Crude this compound from Larch Resin

This protocol details two methods for the extraction of a crude this compound-containing fraction from larch material. Method A employs Accelerated Solvent Extraction (ASE) for a more rapid and efficient extraction, while Method B outlines a conventional solvent extraction.

Materials:

-

Larch resin (oleoresin), heartwood, or knots (dried and ground to a fine powder)

-

Hexane (ACS grade or higher)

-

Acetone (ACS grade or higher)

-

Deionized Water

-

Accelerated Solvent Extractor (ASE) system (for Method A)

-

Soxhlet extractor or round-bottom flask with reflux condenser (for Method B)

-

Rotary evaporator

-

Filter paper

Method A: Accelerated Solvent Extraction (ASE)

This method is adapted from the procedure described for the extraction of larch wood residues.[4]

-

Sample Preparation: Fill the extraction cell of the ASE system with dried, powdered larch material.

-

Hexane Extraction:

-

Set the solvent to hexane.

-

Set the extraction temperature to 90°C.

-

Set the pressure to 13.8 MPa.

-

Perform two static extraction cycles of 5 minutes each.

-

Collect the hexane extract.

-

-

Acetone/Water Extraction (Optional, for polar compounds):

-

Following the hexane extraction, switch the solvent to a 95:5 (v/v) mixture of acetone and water.

-

Set the extraction temperature to 100°C.

-

Maintain the pressure at 13.8 MPa.

-

Perform two static extraction cycles of 5 minutes each.

-

Collect the acetone/water extract separately. Note: this compound is primarily found in the initial lipophilic (hexane) extract.

-

-

Solvent Removal: Concentrate the collected hexane extract using a rotary evaporator to obtain the crude lipophilic extract.

Method B: Conventional Solvent Extraction

-

Setup: Place the dried, powdered larch material into a cellulose thimble for Soxhlet extraction, or directly into a round-bottom flask for maceration/reflux.

-

Extraction:

-

Add hexane to the flask, ensuring the material is fully submerged (a starting ratio of 1:10 w/v of material to solvent is recommended).

-

For Soxhlet extraction, heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.

-

For maceration with reflux, heat the mixture to the boiling point of hexane and maintain reflux for 4-6 hours with continuous stirring.

-

-

Filtration: After extraction, cool the mixture and filter it through filter paper to remove solid plant material.

-

Solvent Removal: Remove the hexane from the filtrate using a rotary evaporator to yield the crude lipophilic extract.

Part 2: Purification of this compound

This part of the protocol describes the purification of this compound from the crude extract obtained in Part 1. It involves an optional saponification step to convert larixyl acetate to this compound, followed by column chromatography.

Materials:

-

Crude lipophilic larch extract

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl), 1M

-

Silica gel for column chromatography (e.g., 60 Å, 70-230 mesh)

-

Solvents for chromatography: Hexane, Ethyl Acetate, Chloroform, Methanol

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Glass column for chromatography

-

Fraction collector (optional)

-

Rotary evaporator

Protocol:

-

Saponification of Larixyl Acetate (Optional):

-

The crude extract contains both this compound and its acetylated form, larixyl acetate. To increase the yield of this compound, the acetate can be hydrolyzed.

-

Dissolve the crude extract in ethanol.

-

Add a solution of KOH in ethanol (e.g., 10% w/v) and reflux the mixture for 1-2 hours.

-

Monitor the reaction by TLC until the spot corresponding to larixyl acetate disappears.

-

After cooling, neutralize the reaction mixture with 1M HCl.

-

Remove the ethanol by rotary evaporation. The resulting residue can then be partitioned between water and a non-polar solvent like ethyl acetate to recover the this compound.

-

-

Column Chromatography:

-

Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude (or saponified) extract in a minimal amount of the initial mobile phase (e.g., hexane or a hexane/chloroform mixture) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system for separating diterpenes is a gradient of chloroform in hexane, followed by a gradient of methanol in chloroform.

-

Example Gradient: Start with 100% hexane, then gradually increase the proportion of chloroform, and finally introduce methanol. The exact gradient should be optimized based on TLC analysis of the crude extract.

-

-

Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by TLC.

-

This compound Identification: Spot the collected fractions on a TLC plate alongside a this compound standard (if available). Visualize the spots under UV light or by staining (e.g., with a vanillin-sulfuric acid reagent).

-

Pooling and Concentration: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator.

-

-

Recrystallization (Optional Final Purification):

-

The purified this compound can be further purified by recrystallization.

-

Dissolve the this compound in a minimal amount of a hot solvent in which it is soluble.

-

Slowly cool the solution to induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Note: The ideal recrystallization solvent for this compound needs to be determined empirically. A good starting point would be to test solvents like methanol, ethanol, or acetone.

-

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways

1. This compound Inhibition of fMLP-induced Neutrophil Activation

This compound has been shown to inhibit superoxide anion production and chemotaxis in neutrophils stimulated by N-formylmethionyl-leucyl-phenylalanine (fMLP). It is proposed to act by disrupting the interaction of the βγ subunits of the Gi-protein with its downstream effectors.[1]

Caption: this compound's proposed mechanism of inhibiting fMLP signaling.

2. This compound and Larixyl Acetate as TRPC6 Inhibitors

This compound and its acetate are identified as selective inhibitors of the TRPC6 ion channel. Inhibition of TRPC6 can modulate downstream signaling pathways, such as the mTOR pathway, which is implicated in cellular processes like autophagy and apoptosis.

Caption: Inhibition of the TRPC6 signaling pathway by this compound.

Note on Conflicting Evidence: It is important to note that while some studies suggest this compound inhibits G-protein signaling, a recent study has presented conflicting evidence, suggesting that commercially sourced this compound does not inhibit neutrophil responses mediated through Gαi-coupled receptors like FPR1 and FPR2.[5][6] Further research is needed to clarify these discrepancies.

References

- 1. cjm.ichem.md [cjm.ichem.md]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Larch Wood Residues Valorization through Extraction and Utilization of High Value-Added Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Home Page [chem.ualberta.ca]

Application Notes and Protocols for Utilizing Larixol in Patch-Clamp Studies of TRPC6 Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that play a crucial role in various physiological processes, including calcium signaling, smooth muscle contraction, and neuronal function.[1] Dysregulation of TRPC6 activity has been implicated in a range of pathologies such as kidney disease, cardiac hypertrophy, and pulmonary hypertension.[2][3] This makes TRPC6 a compelling target for drug discovery and development.